N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline
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Overview
Description
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with a thiadiazole ring, like “N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline”, are often associated with antibacterial activities . They might target bacterial cell wall synthesis or protein synthesis, but the exact target can vary widely depending on the specific compound and bacterial strain.
Preparation Methods
The synthesis of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline typically involves the reaction of 5-chloro-1,2,3-thiadiazole with aniline. One common method involves the use of hydrazonoyl halides as precursors. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions usually involve refluxing the mixture for several hours, followed by purification using techniques such as silica gel chromatography .
Chemical Reactions Analysis
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline has a wide range of scientific research applications:
Comparison with Similar Compounds
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline is unique due to the presence of the 5-chloro-1,2,3-thiadiazole moiety. Similar compounds include other thiadiazole derivatives such as:
1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
2-amino-5-mercapto-1,3,4-thiadiazole: Used in the synthesis of various heterocyclic compounds.
N-(6-chlorobenzo[d]thiazol-2-yl)-1,3,4-thiadiazole: Exhibits similar biological activities and is used in medicinal chemistry.
These compounds share the thiadiazole scaffold but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[(5-chlorothiadiazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-9-8(12-13-14-9)6-11-7-4-2-1-3-5-7/h1-5,11H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUFTQYORJEYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(SN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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